molecular formula C24H27N3O3S B6494059 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866847-33-8

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B6494059
CAS No.: 866847-33-8
M. Wt: 437.6 g/mol
InChI Key: WQYOMHRBESKDLY-UHFFFAOYSA-N
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Description

The compound 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a quinoline derivative featuring a 6-ethyl substituent on the quinoline core, a 4-methylbenzenesulfonyl group at position 3, and a piperidine-4-carboxamide moiety at position 4. Quinoline-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, such as aldehyde dehydrogenases (ALDHs) and viral proteases .

Properties

IUPAC Name

1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-3-17-6-9-21-20(14-17)23(27-12-10-18(11-13-27)24(25)28)22(15-26-21)31(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYOMHRBESKDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the quinoline derivative reacts with sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Piperidine Ring: The piperidine ring is formed via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline-sulfonyl intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may enhance binding affinity to specific proteins, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Quinoline Substituents

Methoxy-Substituted Quinoline Derivatives

The compound 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide (CAS 866897-22-5) shares the same piperidine-4-carboxamide group but differs in quinoline substituents: methoxy groups replace the ethyl and 4-methylbenzenesulfonyl groups. However, the bulkier 4-methoxybenzenesulfonyl group may hinder binding in sterically constrained active sites, as seen in ALDH1A1 inhibitors .

Cyano and Methyl-Substituted Analogues

Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate (CAS 1243085-17-7) features a 3-cyano and 6-methylquinoline core with a piperidine-4-carboxylate ester. The cyano group enhances polarity, improving solubility, while the ester moiety is prone to hydrolysis, reducing metabolic stability compared to carboxamides. This compound is primarily an intermediate, highlighting the importance of the carboxamide group in final drug candidates .

Piperidine-4-Carboxamide Derivatives with Varied Moieties

SARS-CoV-2 Inhibitors

Compounds such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrate the scaffold’s adaptability. The naphthalen-1-yl and fluorobenzyl groups enhance hydrophobic interactions with viral protease pockets, suggesting that the 4-methylbenzenesulfonyl group in the target compound may similarly optimize target engagement .

ALDH1A1 Inhibitors

Quinoline derivatives like 1-(7-methoxy-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile () prioritize sulfonyl and carbonitrile groups for ALDH1A1 inhibition. The target compound’s 4-methylbenzenesulfonyl group may offer comparable enzyme affinity but with improved selectivity due to reduced steric bulk compared to methylsulfonylpiperazine .

Pyrimidine-Based Analogues

1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxamide () replaces the quinoline core with a pyrimidine ring. While the piperidine-4-carboxamide is retained, the pyrimidine’s hydrogen-bonding capacity shifts biological activity toward nucleotide metabolism targets, underscoring the quinoline core’s role in enzyme inhibition .

Tabulated Comparison of Key Compounds

Compound Name Quinoline/Pyrimidine Substituents Piperidine Substituents Key Biological Activity Reference
Target Compound 6-ethyl, 3-(4-methylbenzenesulfonyl) 4-carboxamide Putative enzyme inhibitor
CAS 866897-22-5 6-methoxy, 3-(4-methoxybenzenesulfonyl) 4-carboxamide Structural analogue
Ethyl ester (CAS 1243085-17-7) 3-cyano, 6-methyl 4-carboxylate ester Pharmaceutical intermediate
(R)-N-(4-fluorobenzyl)-... Naphthalen-1-yl ethyl 4-carboxamide SARS-CoV-2 inhibition
ALDH1A1 inhibitor () 7-methoxy, 3-(methylsulfonylpiperazine) 4-carbonitrile, phenyl ALDH1A1 inhibition

Key Findings and Implications

  • Substituent Effects : Ethyl and methylbenzenesulfonyl groups balance lipophilicity and metabolic stability, outperforming methoxy and ester analogues in target engagement .
  • Scaffold Versatility : The piperidine-4-carboxamide moiety is critical across diverse targets (e.g., ALDH1A1, SARS-CoV-2 proteases), with substituent tailoring driving selectivity .
  • Unmet Needs: Limited data on the target compound’s specific activity necessitates further enzymatic assays to validate hypotheses derived from structural analogues.

Biological Activity

The compound 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic derivative belonging to the class of piperidine compounds, which have garnered interest due to their diverse biological activities, including potential anticancer, neuroprotective, and anticholinesterase properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationships.

The compound's molecular formula is C26H30N2O4SC_{26}H_{30}N_{2}O_{4}S, with a molecular weight of 466.6 g/mol. Its structure includes a quinoline moiety, which is known for various pharmacological activities. The compound's logP value is 5.5344, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.

PropertyValue
Molecular FormulaC26H30N2O4S
Molecular Weight466.6 g/mol
logP5.5344
Polar Surface Area62.129 Ų
Hydrogen Bond Acceptors8

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. For instance, it was tested against FaDu hypopharyngeal tumor cells and exhibited better cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism of action may involve the induction of apoptosis through the activation of specific signaling pathways related to cancer cell survival.

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential activity against neurodegenerative diseases such as Alzheimer's disease. In related studies, piperidine derivatives demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic dysfunction in Alzheimer's patients . This inhibition contributes to increased levels of acetylcholine, thereby enhancing cognitive function.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. For example, modifications at the quinoline and piperidine moieties can significantly influence their potency and selectivity for biological targets. The presence of a sulfonyl group has been linked to enhanced interactions with target proteins, improving binding affinity and specificity .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
  • Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that administration of the compound led to improved memory function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with key receptors involved in cancer progression and neurodegeneration, supporting its potential as a multi-targeted therapeutic agent.

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